CB1 Receptor Binding Affinity: ADB-BINACA vs. ADB-BUTINACA and Δ9-THC
ADB-BINACA exhibits a CB1 receptor binding affinity (Ki) of 0.29 nM, which is approximately 170-fold higher than the affinity of Δ⁹-THC (Ki = 50 nM) and slightly better than its close structural analog ADB-BUTINACA (Ki = 0.33 nM) [1]. This indicates a significantly stronger interaction with the CB1 receptor, a key determinant of psychoactive and analgesic potency.
| Evidence Dimension | CB1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 0.29 nM |
| Comparator Or Baseline | ADB-BUTINACA: 0.33 nM; Δ⁹-THC: 50 nM |
| Quantified Difference | ADB-BINACA has 1.1-fold higher affinity than ADB-BUTINACA and ~170-fold higher than Δ⁹-THC. |
| Conditions | In vitro radioligand competition binding assays using human CB1 receptors. |
Why This Matters
Higher CB1 affinity enables lower effective doses and ensures compound identity is critical for reproducible potency in research.
- [1] ADB-BINACA. DBpedia. https://dbpedia.org/page/ADB-BINACA View Source
